molecular formula C14H14FN3O B6071162 4-(4-FLUOROPHENYL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE

4-(4-FLUOROPHENYL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE

Cat. No.: B6071162
M. Wt: 259.28 g/mol
InChI Key: DXXOVYRKGGIXPS-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a fluorophenyl group at the 4-position and two methyl groups at the 1 and 3 positions. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science .

Properties

IUPAC Name

4-(4-fluorophenyl)-1,3-dimethyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-8-13-11(9-3-5-10(15)6-4-9)7-12(19)16-14(13)18(2)17-8/h3-6,11H,7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXOVYRKGGIXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction conditions often require refluxing the mixture at elevated temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and cost. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4, reflux

    Reduction: LiAlH4, NaBH4, ethanol, room temperature

    Substitution: Amines, thiols, DMF, elevated temperatures

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups at the 4-position of the fluorophenyl ring .

Comparison with Similar Compounds

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